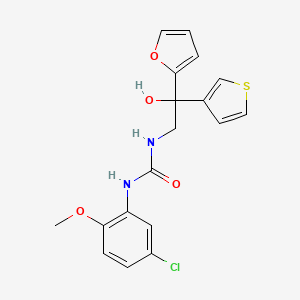
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17ClN2O3S and a molecular weight of approximately 376.9 g/mol. Its structure features a chloro-substituted methoxyphenyl group, a furan ring, and a thiophene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 376.9 g/mol |
| CAS Number | 2097865-72-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the chlorination of 2-methoxyphenyl derivatives followed by condensation with furan and thiophene derivatives. The exact synthetic routes can vary, but they often require controlled reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentration (MIC) values ranging from 20–70 µM against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties, as many furan and thiophene derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, with IC50 values indicating moderate to strong cytotoxicity .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The presence of functional groups like the urea moiety may enhance its binding affinity to these targets, leading to altered enzymatic activity .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial efficacy of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to the target compound displayed significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .
- Cytotoxicity Testing : In another study focusing on anticancer properties, derivatives were tested against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The findings revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents, suggesting promising anticancer activity .
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-8-26-10-12)16-3-2-7-25-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYGMASHWWACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














